N-((1-(3-(1,2,3-triazol-1-yl)propyl)piperidin-4-yl)methyl)-4-amino-5-chloro-2-methoxybenzamide hydrochloride is a complex organic compound that belongs to the class of benzamide derivatives. This compound features a piperidine ring, a triazole moiety, and a chloro-substituted methoxybenzamide structure, which contribute to its unique chemical properties and potential biological activities. The presence of the triazole group is particularly significant due to its role in enhancing pharmacological profiles and improving solubility in biological systems.
N-((1-(3-(1,2,3-triazol-1-yl)propyl)piperidin-4-yl)methyl)-4-amino-5-chloro-2-methoxybenzamide hydrochloride exhibits significant biological activity as a selective agonist for the serotonin 5-HT4 receptor. This receptor is implicated in gastrointestinal motility and neurodegenerative disorders. In preclinical studies, this compound has shown potential in accelerating colonic transit in animal models, suggesting therapeutic applications in treating conditions like constipation and irritable bowel syndrome .
The synthesis of N-((1-(3-(1,2,3-triazol-1-yl)propyl)piperidin-4-yl)methyl)-4-amino-5-chloro-2-methoxybenzamide hydrochloride involves multiple steps:
These methods emphasize the importance of careful selection of reagents and conditions to ensure high yields and purity.
This compound has potential applications in various fields:
Interaction studies have demonstrated that N-((1-(3-(1,2,3-triazol-1-yl)propyl)piperidin-4-yl)methyl)-4-amino-5-chloro-2-methoxybenzamide hydrochloride binds selectively to the 5-HT4 receptor. These studies typically involve:
Several compounds share structural or functional similarities with N-((1-(3-(1,2,3-triazol-1-yl)propyl)piperidin-4-yl)methyl)-4-amino-5-chloro-2-methoxybenzamide hydrochloride. Here are a few notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| DA-6886 | Similar benzamide structure with variations in side chains | Highly selective for 5-HT4 receptor |
| 4-Amino-N-(piperidinyl)benzamides | Contains piperidine and amino groups | Broader receptor activity profile |
| Triazole-based agonists | Incorporates triazole rings | Enhanced solubility and bioavailability |
N-((1-(3-(1,2,3-triazol-1-yl)propyl)piperidin-4-yl)methyl)-4-amino-5-chloro-2-methoxybenzamide hydrochloride stands out due to its specific receptor selectivity and potential therapeutic applications related to gastrointestinal health.
The compound N-((1-(3-(1,2,3-triazol-1-yl)propyl)piperidin-4-yl)methyl)-4-amino-5-chloro-2-methoxybenzamide hydrochloride is a benzamide derivative with a complex molecular architecture. Its systematic IUPAC name reflects its structural components:
The molecular formula is C₁₉H₂₈Cl₂N₆O₂, accounting for the hydrochloride counterion. Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 1342815-16-0 (base compound) |
| PubChem CID | 54575171 (base compound) |
| SMILES | COC1=CC(=C(C=C1C(=O)NCC2CCN(CC2)CCCN3C=CN=N3)Cl)N.Cl |
| InChI Key | AULLTYAISZREAX-UHFFFAOYSA-N (base compound) |
The compound’s structure integrates four distinct regions (Figure 1):
Piperidine scaffold:
Triazole-propyl side chain:
Hydrochloride salt formation:
Table 1: Key structural descriptors
| Parameter | Value |
|---|---|
| Molecular weight | 443.38 g/mol (hydrochloride salt) |
| Hydrogen bond donors | 3 (NH₂, NH⁺, CONH) |
| Hydrogen bond acceptors | 8 (O, N, Cl⁻) |
| Rotatable bonds | 9 |
| Topological polar surface area | 108 Ų |
Benzamide derivatives have been extensively explored for their pharmacological versatility. Early examples like metoclopramide (anti-emetic) and sulpiride (antipsychotic) demonstrated the scaffold’s ability to modulate serotonin (5-HT) and dopamine receptors. The introduction of triazole rings marked a significant advancement, as seen in DA-6886 (the free base of this compound), which emerged from efforts to develop selective 5-HT₄ receptor agonists for gastrointestinal disorders.
Key milestones:
This compound represents a synthesis of three decades of benzamide research, combining a metabolically stable triazole group with a solubility-enhancing hydrochloride salt.